6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide
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Overview
Description
6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Compounds with similar structures, such as aminothiazole-linked metal chelates, have shown antimicrobial and antioxidant activities . Benzothiazole derivatives have also been found to have anti-tubercular properties .
Mode of Action
Biochemical Pathways
It is known that benzothiazole derivatives can affect various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Result of Action
Related compounds have shown antimicrobial and antioxidant activities , and benzothiazole derivatives have demonstrated anti-tubercular properties .
Preparation Methods
The synthesis of 6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde.
Substitution Reaction: The benzothiazole derivative is then subjected to a substitution reaction with 4-bromoaniline to introduce the phenyl group.
Pyridazine Ring Formation: The final step involves the formation of the pyridazine ring through a cyclization reaction with appropriate reagents and conditions
Chemical Reactions Analysis
6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and pyridazine rings
Scientific Research Applications
6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is also explored for its potential use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial properties.
6-ethoxy-1,3-benzothiazole-2-amine: Studied for its potential as an antioxidant and antimicrobial agent
4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide: Explored for its pharmacological activities.
Properties
IUPAC Name |
6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-12-3-8-15-17(11-12)27-20(22-15)13-4-6-14(7-5-13)21-19(25)16-9-10-18(26-2)24-23-16/h3-11H,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQCRBGCFPVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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